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Get Quote

This method is designed for the simultaneous determination of Amtolmetin Guacil (AG), Tolmetin (T), and

Tolmetin Glycinamide (TG) in human plasma, suitable for bioequivalence studies [1].

Chromatographic Conditions

Column: C8 column (specific dimensions and particle size not provided in search results).

Mobile Phase: Mixture of Acetonitrile:Methanol:1% Acetic Acid (exact ratio not specified in search
results).

Flow Rate: Not specified.
Detection: UV detection at 313 nm.

Injection Volume: Not specified.
Internal Standard: Coumarin.

Retention Times:
Tolmetin Glycinamide (TG): ~4.0 ± 0.2 min

Internal Standard (Coumarin): ~4.9 ± 0.2 min
Tolmetin (T): ~5.3 ± 0.2 min

Amtolmetin Guacil (AG): ~8.20 ± 0.2 min [1]

Sample Preparation Protocol

Plasma Extraction: Extract AG, T, and TG from human plasma using acetonitrile.

Internal Standard Addition: Add the internal standard, coumarin, to the sample.
Mixing and Centrifugation: Vortex-mix the samples thoroughly and centrifuge to separate proteins.

Injection: Inject the clear supernatant into the HPLC system [1].
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Method Validation

Linearity: The method was linear over the range of 0.5-20.0 μg/mL for AG, T, and TG.
Precision and Accuracy: Intra-day and inter-day precision and accuracy showed a coefficient of

variation (CV < 8.2%) for all analytes.
Application: The method was successfully applied to a bioequivalence study in human volunteers

[1].

Stability-Indicating LC Method for Amtolmetin Guacyl
in Bulk Drug

This gradient method is validated for the quantitative determination of Amtolmetin Guacyl in bulk drug

substance and for related substances (impurities) determination [2].

Chromatographic Conditions

Column: C18 stationary phase.

Mobile Phase: Gradient elution with a combination of solvents (specific phases A and B not detailed
in search results).

Flow Rate: 1.0 mL/min.
Detection: UV detection at 313 nm.

Injection Volume: 10 μL.
Test Concentration: 0.5 mg/mL [2].

Forced Degradation (Stress Testing) Protocol

The method is stability-indicating, meaning it can separate the active drug from its degradation products. To

validate this, forced degradation studies are performed:

Stress Conditions: Expose the drug substance to stress conditions of:

Hydrolysis (acid and base)
Oxidation
Photolysis
Thermal degradation [2]

Analysis: Assay the stressed samples against a qualified reference standard.
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Mass Balance: The mass balance (the total of drug and degradation products) should be close to

99.6%, indicating all significant degradation products are accounted for [2].
Key Finding: Considerable degradation occurs under oxidative stress conditions [2].

LC-ESI-MS/MS Method for Tolmetin and MED5 in
Human Plasma

This is a highly sensitive and rapid method for the simultaneous estimation of Tolmetin (TMT) and its

metabolite MED5 in human plasma using tandem mass spectrometry, following FDA guidelines [3].

Chromatographic Conditions

Column: X-Terra RP18 column.
Mobile Phase: 0.2% Formic Acid-Acetonitrile (25:75, v/v).
Flow Rate: 0.50 mL/min.
Run Time: 2.5 min.

Ionization: Electrospray Ionization (ESI) in positive-ion mode.
MS/MS Transitions (MRM):

Tolmetin (TMT): m/z 258.1 → 119.0
MED5: m/z 315.1 → 119.0
Internal Standard (Mycophenolic Acid): m/z 321.2 → 207.0 [3]

Sample Preparation and Validation

Extraction: A simple solid-phase extraction (SPE) process is used to extract TMT and MED5 along

with the internal standard from human plasma.
Linearity and LLoQ: The method is linear from 20 to 2000 ng/mL for both analytes. The lower limit

of quantitation (LLoQ) is 20 ng/mL.
Precision:

Intra-day Precision: 3.27-4.50% RSD for TMT; 4.27-5.68% RSD for MED5.
Inter-day Precision: 5.32-8.18% RSD for TMT; 5.32-8.85% RSD for MED5 [3].

Summary Tables of HPLC Conditions
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Table 1: Summary of Chromatographic Methods for Amtolmetin
Guacil and Related Compounds

Method
Feature

HPLC-UV for AG &
Metabolites [1]

Stability-Indicating LC
[2]

LC-ESI-MS/MS for
Metabolites [3]

Analytes AG, Tolmetin, Tolmetin

Glycinamide

Amtolmetin Guacyl &

its impurities

Tolmetin (TMT), MED5

Matrix Human Plasma Bulk Drug Human Plasma

Column C8 C18 X-Terra RP18

Mobile Phase Acetonitrile:MeOH:1% Acetic

Acid

Gradient 0.2% Formic Acid:ACN

(25:75)

Flow Rate
(mL/min)

Not Specified 1.0 0.50

Detection UV 313 nm UV 313 nm MS/MS (see transitions

above)

Run Time ~8.2 min for AG Not Specified 2.5 min

Linearity 0.5-20.0 μg/mL Not Specified for main
compound

20-2000 ng/mL

Internal
Standard

Coumarin Not Specified Mycophenolic Acid

Table 2: Method Validation Data

Validation Parameter LC-ESI-MS/MS Method [3] HPLC-UV Method [1]

Application Pharmacokinetic Study Bioequivalence Study
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Validation Parameter LC-ESI-MS/MS Method [3] HPLC-UV Method [1]

Linear Range 20 - 2000 ng/mL (TMT & MED5) 0.5 - 20.0 μg/mL (AG, T,
TG)

Lower Limit of Quantification
(LLoQ)

20 ng/mL Not Specified

Intra-day Precision (% RSD) 3.27-4.50% (TMT); 4.27-5.68%
(MED5)

< 8.2% for all analytes

Inter-day Precision (% RSD) 5.32-8.18% (TMT); 5.32-8.85%
(MED5)

< 8.2% for all analytes

Workflow Diagrams

HPLC-UV Analysis Workflow for Plasma Samples
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Start Plasma Analysis

Sample Preparation:
- Add Internal Standard (Coumarin)

- Extract with Acetonitrile
- Vortex and Centrifuge

HPLC-UV Analysis
- Column: C8

- Mobile Phase: ACN:MeOH:1% Acetic Acid
- Detection: 313 nm

Data Acquisition

Data Analysis and Reporting

End

Click to download full resolution via product page

Stability-Indicating Method Development Workflow
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Start Forced Degradation

Apply Stress Conditions:
- Hydrolysis (Acid/Base)

- Oxidation
- Photolysis
- Thermal

LC Analysis
- C18 Column, Gradient Elution

- UV Detection at 313 nm

Check Separation of
Drug from Degradation Products

Perform Mass Balance
Calculation (Target: ~99.6%)

Method Validated

Click to download full resolution via product page

Conclusion

The HPLC methods summarized provide robust analytical procedures for Amtolmetin Guacil across

different requirements. The HPLC-UV method offers a cost-effective solution for quantifying the parent

drug and its active metabolites in plasma for bioequivalence studies. In contrast, the LC-ESI-MS/MS

method provides superior sensitivity and speed for pharmacokinetic studies, with a lower limit of

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 9 Tech Support

https://www.smolecule.com/products/s578830?utm_src=pdf-body-img
https://www.smolecule.com/products/s578830?utm_src=pdf-body
https://www.smolecule.com/products/s578830?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


quantitation and a run time of just 2.5 minutes. For drug development and quality control, the stability-

indicating gradient LC method is essential, as it effectively separates the drug from its impurities and

degradation products, ensuring drug safety and stability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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